molecular formula C37H45F4N5O13 B606163 Bis-Mal-Lysine-PEG4-TFP ester CAS No. 1426164-53-5

Bis-Mal-Lysine-PEG4-TFP ester

Cat. No.: B606163
CAS No.: 1426164-53-5
M. Wt: 843.8 g/mol
InChI Key: QODWSCJQLAMMBN-SANMLTNESA-N
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Description

Bis-Mal-Lysine-PEG4-TFP ester (CAS: 1426164-53-5) is a heterobifunctional crosslinker designed for bioconjugation applications. Its structure includes:

  • Two maleimide groups: React with thiol (-SH) groups at pH 6.5–7.5 to form stable thioether bonds.
  • A tetrafluorophenyl (TFP) ester: Reacts with primary amines (-NH₂) under mild conditions. TFP esters exhibit superior hydrolytic stability compared to NHS esters, enabling longer reaction times in aqueous environments .
  • A lysine core and PEG₄ spacer: Enhances water solubility and provides steric flexibility for efficient conjugation .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWSCJQLAMMBN-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45F4N5O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098283
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426164-53-5
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426164-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lysine Backbone Functionalization

The synthesis begins with modifying lysine’s α- and ε-amines. Maleimidopropyl groups are introduced via nucleophilic substitution using N-(2-maleimidoethyl)maleimide derivatives under anhydrous conditions. Key parameters include:

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate lysine amines.

  • Temperature : 0–4°C to minimize maleimide hydrolysis.

Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS until lysine’s primary amines are fully substituted.

PEG4 Spacer Incorporation

The carboxylic acid terminus of lysine is activated for PEG4 conjugation. Carbodiimide-mediated coupling (e.g., EDC or DCC) links the lysine backbone to a monodisperse PEG4 spacer bearing a terminal carboxylic acid:

Lysine-Maleimide2+HOOC-PEG4-COOHEDC, NHSLysine-Maleimide2-PEG4-COOH\text{Lysine-Maleimide}_2 + \text{HOOC-PEG4-COOH} \xrightarrow{\text{EDC, NHS}} \text{Lysine-Maleimide}_2\text{-PEG4-COOH}

Optimization Notes :

  • Molar Ratio : Lysine:PEG4 = 1:1.2 to ensure complete coupling.

  • Reaction Time : 12–24 hours at room temperature.

  • Purification : Size-exclusion chromatography (SEC) removes unreacted PEG4.

TFP Ester Activation

The terminal PEG4 carboxylic acid is converted to a TFP ester for amine reactivity. This step employs 2,3,5,6-tetrafluorophenol (TFPH) and a carbodiimide catalyst:

Lysine-Maleimide2-PEG4-COOH+TFPHDCCLysine-Maleimide2-PEG4-TFP\text{Lysine-Maleimide}_2\text{-PEG4-COOH} + \text{TFPH} \xrightarrow{\text{DCC}} \text{Lysine-Maleimide}_2\text{-PEG4-TFP}

Critical Parameters :

  • Solvent : Anhydrous DCM or THF.

  • Stoichiometry : TFPH in 2.5-fold excess to drive esterification.

  • Side Reactions : Minimize hydrolysis by maintaining anhydrous conditions and sub-20°C temperatures.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. Key metrics:

  • Retention Time : 12–14 minutes (acetonitrile:H₂O = 70:30).

  • Purity Threshold : >98% by UV-Vis at 280 nm.

Structural Confirmation

  • Mass Spectrometry : ESI-MS confirms molecular weight (m/z 843.77 [M+H]⁺).

  • NMR : ¹H NMR in DMSO-d₆ verifies maleimide (δ 6.7 ppm), PEG4 (δ 3.5 ppm), and TFP (δ 7.2 ppm) signals.

PropertyValueSource
Solubility (DMSO) 100 mg/mL (118.52 mM)
Aqueous Solubility ≥2.5 mg/mL (via 40% PEG300)
Storage -80°C (6 months), -20°C (1 month)

Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf-life.

Challenges and Mitigation Strategies

Maleimide Hydrolysis

Maleimide groups hydrolyze to maleamic acids above pH 7.5, reducing thiol reactivity. Mitigation includes:

  • pH Control : Conduct thiol coupling at pH 6.5–7.0.

  • Buffer Selection : Use phosphate or HEPES buffers over Tris.

TFP Ester Stability

While TFP esters are more hydrolytically stable than NHS esters, premature hydrolysis occurs in humid environments. Solutions include:

  • Anhydrous Storage : Lyophilize and store under argon.

  • In Situ Activation : Prepare TFP esters immediately before use.

Applications in Bioconjugation

PROTAC Synthesis

This compound links E3 ligase ligands (e.g., thalidomide) to target protein binders (e.g., kinase inhibitors). The PEG4 spacer optimizes proteasome recruitment efficiency.

Antibody-Drug Conjugates (ADCs)

The compound bridges reduced antibody disulfides (via maleimides) and amine-bearing cytotoxic payloads (via TFP ester), enabling site-specific conjugation .

Chemical Reactions Analysis

Bis-Mal-Lysine-PEG4-TFP ester undergoes several types of chemical reactions:

Common reagents used in these reactions include primary amines, thiol-containing compounds, and various solvents. The major products formed are typically stable conjugates used in bio-conjugation and drug delivery systems .

Scientific Research Applications

Bioconjugation

Overview:
The maleimide moieties in Bis-Mal-Lysine-PEG4-TFP ester are designed to react specifically with thiol groups found on cysteine residues of proteins. This reaction occurs efficiently under slightly basic conditions (pH 6.5 to 7.5), resulting in stable thioester bonds that are essential for creating bioconjugates.

Applications:

  • Antibody-Drug Conjugates (ADCs): this compound is utilized to conjugate cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues. The stability of the amide bonds formed with lysine residues enhances the pharmacokinetic properties of the resulting ADCs .
  • Protein Labeling: The compound can be employed for labeling proteins with fluorescent or mass tags, facilitating studies in mass cytometry and other analytical techniques .

Proteolysis-Targeting Chimeras (PROTACs)

Overview:
this compound serves as a critical linker in the development of PROTACs, which are innovative molecules designed to induce targeted degradation of specific proteins within cells.

Mechanism:

  • PROTACs consist of two different ligands connected by a linker; one ligand binds to a target protein while the other recruits an E3 ubiquitin ligase. The stable linkages formed by this compound facilitate this process, leading to the ubiquitination and subsequent degradation of the target protein through the proteasome pathway .

Case Studies:

  • Research has demonstrated the efficacy of PROTACs utilizing this compound in degrading oncogenic proteins, offering potential therapeutic strategies for cancer treatment .

Chemical Stability and Reactivity

Properties:

  • The TFP ester group exhibits superior hydrolytic stability compared to traditional NHS esters, making it particularly useful in aqueous environments where stability is paramount. This stability reduces unwanted hydrolysis, thus maintaining the integrity of the compound during experiments .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Reactive Groups PEG Length Molecular Weight Key Features Reference
Bis-Mal-Lysine-PEG4-TFP ester 2× Maleimide, 1× TFP ester PEG₄ 843.77 Dual reactivity (thiol + amine), lysine core for solubility, TFP stability.
Bis-PEG3-TFP ester 2× TFP ester PEG₃ 546.36 Limited to amine targeting; lacks maleimide for thiol conjugation.
Mal-amido-PEG4-TFP ester 1× Maleimide, 1× TFP ester PEG₄ 476.38 Single maleimide limits multi-targeting applications.
Bis-Mal-PEG3 2× Maleimide PEG₃ ~500 (exact varies) Lacks TFP ester; limited to thiol-thiol conjugations.
Bis-sulfone NHS ester 2× NHS ester None 597.7 Targets amines only; sulfone groups enhance stability in organic solvents.

Performance Metrics

Solubility :
  • This compound and Mal-amido-PEG4-TFP ester exhibit high water solubility due to PEG₄ spacers .
  • Bis-PEG3-TFP ester and Bis-Mal-PEG3 show moderate solubility, requiring organic co-solvents for aqueous reactions .
Stability :
  • TFP esters (e.g., this compound) resist hydrolysis for >24 hours at pH 7.4, whereas NHS esters degrade within hours .
  • Maleimide groups in all compounds are prone to hydrolysis at pH >8.0, necessitating controlled reaction conditions .
Reaction Efficiency :
  • This compound enables simultaneous conjugation of two thiol-containing molecules (e.g., antibodies) and one amine-containing molecule (e.g., drugs or fluorescent tags) .

Biological Activity

Bis-Mal-Lysine-PEG4-TFP ester is a bifunctional compound that plays a significant role in bioconjugation chemistry, particularly in the development of targeted therapeutics and diagnostic agents. This compound features two maleimide groups that can react with thiols, and a tetrafluorophenyl (TFP) ester that can form stable amide bonds with primary amines. The incorporation of a PEG (polyethylene glycol) linker enhances solubility and biocompatibility, making it suitable for various biological applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Two Maleimide Groups: These groups are reactive towards thiol-containing molecules, facilitating the formation of thioether bonds.
  • PEG Linker: The hydrophilic PEG segment increases the solubility of the compound in aqueous environments, which is crucial for biological applications.
  • TFP Ester Group: This group reacts with primary amines to create stable amide bonds, enabling conjugation to proteins or other biomolecules.

Biological Activity

The biological activity of this compound is primarily characterized by its ability to facilitate bioconjugation processes. This section summarizes the findings from various studies regarding its efficacy and applications.

1. In Vitro Activity

Research indicates that this compound demonstrates effective conjugation capabilities with thiol-containing proteins and peptides. The optimal pH for these reactions is between 6.5 and 7.5, where the maleimide groups exhibit high reactivity .

Table 1: In Vitro Reactivity of this compound

Substrate TypeReaction ConditionsYield (%)Comments
Thiol-containing ProteinspH 6.5 - 7.5>90High efficiency in conjugation
Primary AminesEDC/DCC activation>85Stable amide bond formation

2. In Vivo Activity

In vivo studies have shown that compounds conjugated using this compound exhibit enhanced pharmacokinetic properties due to the PEGylation effect, which reduces renal clearance and prolongs circulation time in the bloodstream .

Case Study: Antibody Conjugates
A study involving antibody-drug conjugates demonstrated that antibodies modified with this compound could effectively target specific cell types while minimizing off-target effects. The introduction of this linker allowed for controlled release of cytotoxic agents directly at the tumor site, enhancing therapeutic efficacy while reducing systemic toxicity .

The mechanism by which this compound exerts its biological activity involves several key steps:

  • Conjugation Reaction: The maleimide groups react with thiols on proteins or peptides to form stable thioether bonds.
  • Formation of Amide Bonds: The TFP ester reacts with primary amines, resulting in stable amide linkages.
  • Enhanced Solubility and Stability: The PEG linker improves solubility and protects against enzymatic degradation, facilitating better delivery and retention in biological systems.

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of compounds linked through this compound. Key findings include:

  • Impact on Drug Delivery: The PEG component significantly affects the pharmacokinetics of conjugated drugs, allowing for sustained release profiles .
  • Targeting Efficiency: Conjugates formed using this linker showed improved specificity towards target cells compared to non-PEGylated counterparts .

Q & A

Q. How can researchers validate the absence of endotoxins or aggregates in final conjugates?

  • Methodological Answer :
  • Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assay with sensitivity ≤0.1 EU/mL.
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregates (>100 nm).
  • SEC-MALS : Size-exclusion chromatography coupled with multi-angle light scattering for absolute molecular weight determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-Mal-Lysine-PEG4-TFP ester
Reactant of Route 2
Bis-Mal-Lysine-PEG4-TFP ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.